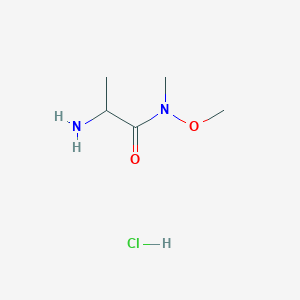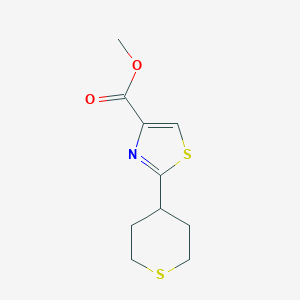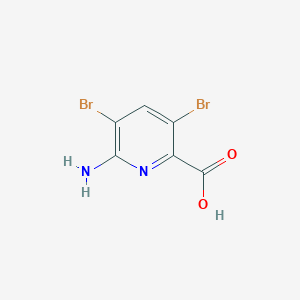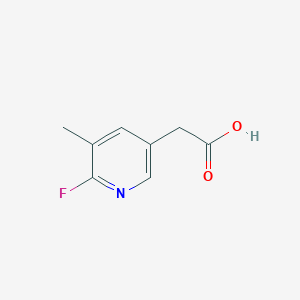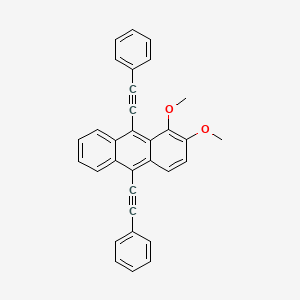
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon derivative of anthracene. This compound is known for its strong fluorescence and is used in various scientific and industrial applications due to its unique photophysical properties .
Vorbereitungsmethoden
The synthesis of 1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity . The process involves the coupling of 1,2-dimethoxyanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Analyse Chemischer Reaktionen
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its strong fluorescence properties . In biology, it is used in imaging and diagnostic applications. In medicine, it is explored for its potential use in photodynamic therapy. Industrially, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene involves its interaction with light. Upon absorption of light, the compound undergoes a transition to an excited state, which then returns to the ground state by emitting light. The molecular targets and pathways involved in this process include the electronic states of the compound and the surrounding environment, which can affect the efficiency and wavelength of the emitted light .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene is unique compared to other similar compounds due to its specific substitution pattern and strong fluorescence properties. Similar compounds include 9,10-bis(phenylethynyl)anthracene, which also exhibits strong fluorescence but has different photophysical properties due to the absence of methoxy groups . Other related compounds include 9-(4-phenyl)anthracene and 9-(4-phenylethynyl)anthracene, which have different substituents and therefore different properties .
Eigenschaften
CAS-Nummer |
80034-23-7 |
|---|---|
Molekularformel |
C32H22O2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
1,2-dimethoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-30-22-21-29-27(19-17-23-11-5-3-6-12-23)25-15-9-10-16-26(25)28(31(29)32(30)34-2)20-18-24-13-7-4-8-14-24/h3-16,21-22H,1-2H3 |
InChI-Schlüssel |
VKRGDXVDWQUWAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



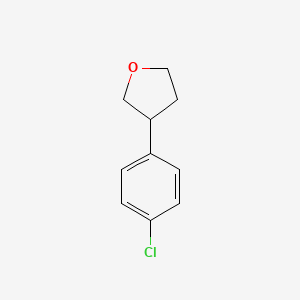
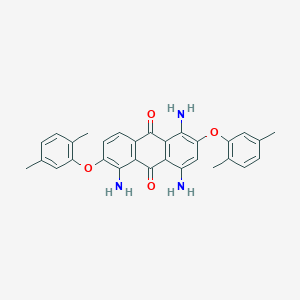

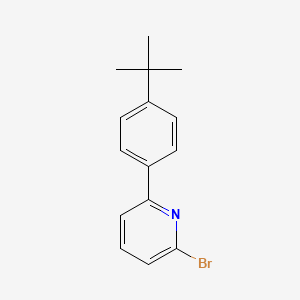
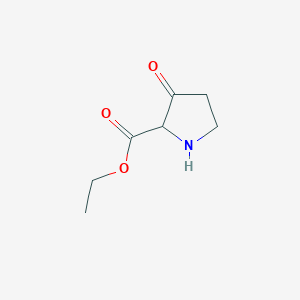

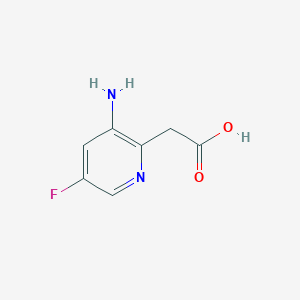
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
